![molecular formula C24H28N4O5 B2891344 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 894023-50-8](/img/structure/B2891344.png)

4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

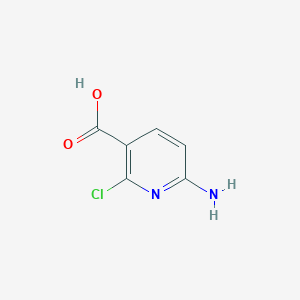

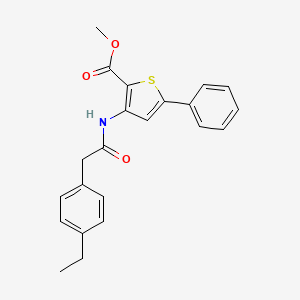

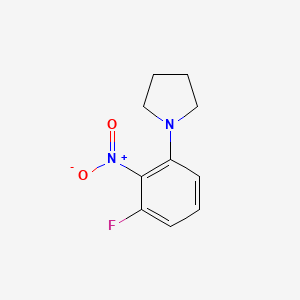

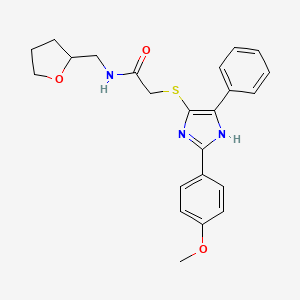

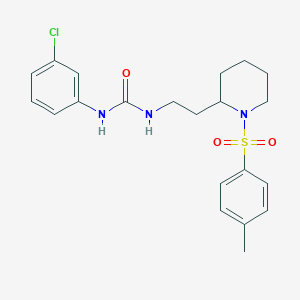

The compound “4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of the piperazine ring, benzo[d][1,3]dioxol group, and methoxyphenyl group contribute to its unique chemical properties.Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions . For example, the piperazine ring can participate in reactions with acids and bases, and the benzo[d][1,3]dioxol group can undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . For example, its solubility would be influenced by the polar groups in the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces.Scientific Research Applications

Synthesis and Medicinal Chemistry

Research on compounds structurally related to 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide primarily focuses on their synthesis and potential as medicinal agents. Studies have described the synthesis of various heterocyclic compounds from similar structures, which are then evaluated for their pharmacological properties. For instance, novel benzodifuranyl derivatives were synthesized from visnaginone and khellinone, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similar research has focused on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities (Bektaş et al., 2007).

Pharmacological Properties

Several studies have explored the pharmacological properties of compounds related to 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide. These include investigations into their potential as serotonin receptor agonists (Sonda et al., 2004), studies on their interactions with cannabinoid receptors (Shim et al., 2002), and their antimicrobial activities (Patel, Agravat, & Shaikh, 2011).

Structural Studies and Drug Design

In-depth structural studies and drug design research have been conducted on compounds structurally similar to 4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide. These studies involve the design and synthesis of derivatives for potential therapeutic applications, such as in the treatment of psychiatric disorders and as antipsychotic agents (Norman et al., 1996), and the exploration of molecular interactions for the development of selective receptor ligands (Leopoldo et al., 2002).

Metabolism and Pharmacokinetics

Research also includes the study of metabolism and pharmacokinetics of related compounds. For example, the metabolism of a novel antidepressant, Lu AA21004, was investigated, providing insights into the oxidative metabolism pathways of similar compounds (Hvenegaard et al., 2012).

properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5/c1-31-20-4-2-3-19(13-20)28-15-18(12-23(28)29)25-24(30)27-9-7-26(8-10-27)14-17-5-6-21-22(11-17)33-16-32-21/h2-6,11,13,18H,7-10,12,14-16H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKRUFIRSIGJJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)

![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2891267.png)

![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)

![tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B2891274.png)

![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2891276.png)